molecular formula C19H19FN2O3S2 B11701827 Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11701827
M. Wt: 406.5 g/mol
InChI Key: JMUCAIZQGCOGMM-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound with the molecular formula C19H19FN2O3S2 and a molecular weight of 406.501 g/mol This compound is notable for its unique structure, which includes a benzothiophene core, a fluorobenzoyl group, and an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. The synthetic route may include the following steps:

Chemical Reactions Analysis

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H19FN2O3S2

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H19FN2O3S2/c1-2-25-18(24)15-13-5-3-4-6-14(13)27-17(15)22-19(26)21-16(23)11-7-9-12(20)10-8-11/h7-10H,2-6H2,1H3,(H2,21,22,23,26)

InChI Key

JMUCAIZQGCOGMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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